

An In-depth Technical Guide to the Cellular Target of ARS-853

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **ARS-853**, a first-in-class covalent inhibitor of the KRAS G12C mutant protein. It details the compound's mechanism of action, its impact on cellular signaling, and the experimental methodologies used for its characterization.

Executive Summary

ARS-853 is a selective, cell-active, covalent inhibitor specifically targeting the KRAS G12C oncoprotein.[1][2][3] This mutation, where glycine is replaced by cysteine at codon 12, is a significant driver in a subset of human cancers, including non-small cell lung cancer.[4] ARS-853 operates through a novel mechanism, binding to the inactive, GDP-bound state of KRAS G12C.[1][2] This interaction prevents the exchange of GDP for GTP, thereby locking the oncoprotein in an "off" state and inhibiting the activation of downstream oncogenic signaling pathways.[1][2] By suppressing both the MAPK and PI3K/AKT signaling cascades, ARS-853 leads to cell-cycle arrest and apoptosis in KRAS G12C-mutant cells.[2][4]

Cellular Target and Mechanism of Action

The primary cellular target of **ARS-853** is the mutant KRAS G12C protein.[1][2] Unlike wild-type KRAS or other KRAS mutants, the G12C variant possesses a cysteine residue that serves as a target for covalent modification by **ARS-853**.

The mechanism of action is two-fold:



- State-Dependent Binding: ARS-853 exhibits high selectivity for the inactive, GDP-bound conformation of KRAS G12C.[1][2] It does not effectively bind to the active, GTP-bound form of the protein.[1][2] This is significant because, contrary to the traditional view of mutant KRAS being perpetually "on," the KRAS G12C protein rapidly cycles between its active and inactive states.[1]
- Covalent Inhibition: ARS-853 forms an irreversible covalent bond with the reactive thiol
 group of the cysteine at position 12.[2] This covalent modification traps KRAS G12C in its
 inactive GDP-bound state, preventing its subsequent activation by guanine nucleotide
 exchange factors (GEFs) like SOS1.[1] By locking KRAS G12C in this inactive conformation,
 ARS-853 effectively shuts down its ability to engage with and activate downstream effector
 proteins such as RAF and PI3K.[2][4]

Quantitative Data Summary

The following table summarizes the key quantitative metrics reported for **ARS-853**, providing insights into its potency and binding characteristics.

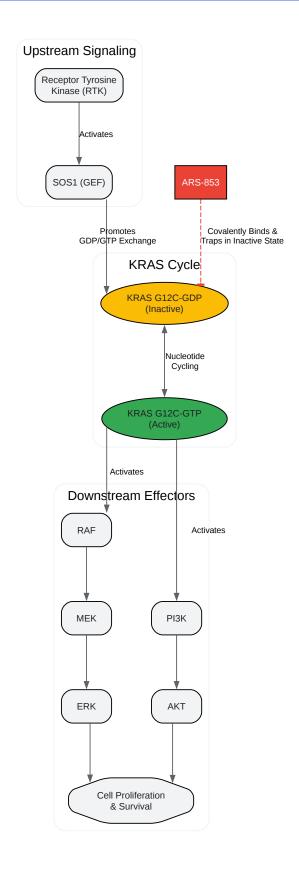


Parameter	Value	Cell Line <i>l</i> Condition	Description
IC50 (CRAF-RBD Pulldown)	~1 μmol/L	KRAS G12C Cells (e.g., H358)	Concentration required to inhibit 50% of active KRAS pulldown, indicating inhibition of KRAS activation.[1][2]
IC50 (Cell Proliferation)	~2.5 μM	H358 Lung Cancer Cells	Concentration required to inhibit 50% of cell proliferation in a KRAS G12C-mutant cell line.[3][4]
Cellular Engagement IC50	1.6 μmol/L (at 6 hours)	H358 Cells	Concentration for 50% covalent modification of KRAS G12C in cells, measured by mass spectrometry.[5]
Biochemical Rate of Inactivation (k_inact/K_I)	76 M ⁻¹ s ⁻¹	Biochemical Assay	Second-order rate constant describing the efficiency of covalent bond formation.[5][6]

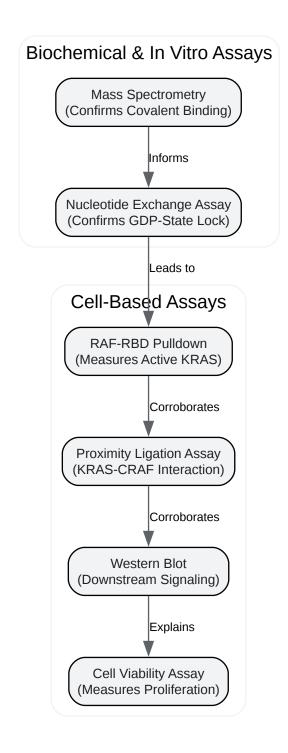
Signaling Pathways and Experimental Workflows KRAS Signaling Pathway Inhibition by ARS-853

The diagram below illustrates the canonical KRAS signaling pathway and the point of intervention for **ARS-853**. By locking KRAS G12C in its inactive state, **ARS-853** prevents the activation of both the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.









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